molecular formula C10H8Cl2N2 B13679363 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13679363
M. Wt: 227.09 g/mol
InChI Key: YMQROFLGEPJQMX-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting biological pathways essential for the survival of microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a different spectrum of activity and stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI Key

YMQROFLGEPJQMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

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